molecular formula C27H37N3O7S B12789182 Rgw6L7U5XX CAS No. 799241-73-9

Rgw6L7U5XX

Cat. No.: B12789182
CAS No.: 799241-73-9
M. Wt: 547.7 g/mol
InChI Key: CJBJHOAVZSMMDJ-OAQXCZEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rgw6L7U5XX, also known as Darunavir, is a synthetic compound used primarily as an antiretroviral medication. It is a protease inhibitor that is commonly used in the treatment of human immunodeficiency virus (HIV) infection. Darunavir works by inhibiting the action of the HIV-1 protease enzyme, which is essential for the virus’s replication and maturation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Darunavir involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions such as amide bond formation, sulfonylation, and esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of Darunavir follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Darunavir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Darunavir has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of protease inhibitors and their mechanisms.

    Biology: Investigated for its effects on viral replication and protein interactions.

    Medicine: Extensively studied for its efficacy in treating HIV and its potential use in combination therapies.

    Industry: Utilized in the development of new antiretroviral drugs and formulations

Mechanism of Action

Darunavir exerts its effects by binding to the active site of the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets include the protease enzyme, and the pathways involved are related to viral replication and protein processing .

Comparison with Similar Compounds

Uniqueness of Darunavir: Darunavir is unique due to its high binding affinity for the protease enzyme and its ability to inhibit a wide range of HIV-1 variants, including those resistant to other protease inhibitors. Its chemical structure allows for strong interactions with the enzyme, making it a potent and effective treatment option .

Properties

CAS No.

799241-73-9

Molecular Formula

C27H37N3O7S

Molecular Weight

547.7 g/mol

IUPAC Name

[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24-,25-,26+/m1/s1

InChI Key

CJBJHOAVZSMMDJ-OAQXCZEZSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@@H]2CO[C@H]3[C@@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.